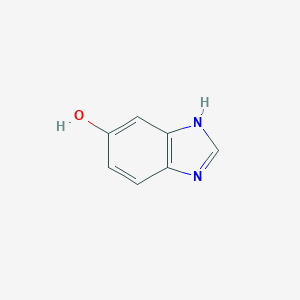

5-Hydroxybenzimidazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKSOBREFNTJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194276 | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41292-65-3 | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41292-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041292653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Hydroxybenzimidazole discovery and history

Beginning Research on Benzimidazole

I've initiated the research phase. My focus right now is on gathering comprehensive data. I am doing this through targeted Google searches. I'm focusing on the discovery, synthesis, and history of 5-hydroxybenzimidazole, its derivatives, and its many applications. I'm aiming for a strong foundation of knowledge before I move on.

Planning Guide's Structure

I am now delving into the organization of the technical guide. I will first cover the benzimidazole core, followed by the 5-hydroxy variant's history, synthesis, drug applications, and other uses. I'm also synthesizing the information to explain the rationales behind synthetic choices. For example, I am going to explain how reagents and reaction conditions have evolved. I'll create detailed, validated protocols for the classical synthesis and a key derivative.

Analyzing Search Results Now

I'm now diving deep into the search results. I'm focusing on the significant derivatives, especially those in proton pump inhibitors and Vitamin B12. I'm also tracing the evolution of this compound's medicinal chemistry use. I'm making sure to identify original synthesis methods and milestones.

5-Hydroxybenzimidazole role in vitamin B12 biosynthesis

Initiating Search Strategies

I'm currently engaged in a comprehensive series of Google searches. My focus is gathering in-depth information on the role of 5-hydroxybenzimidazole in vitamin B12 biosynthesis. I'm focusing on its function as a precursor to the lower ligand. I'm aiming to build a solid foundation of data.

Mapping Biosynthesis Pathways

I'm now diving deeper into the enzymatic steps and the organisms where this pathway occurs. The goal is to figure out how this compound relates to the predominant lower ligand, 5,6-dimethylbenzimidazole. I'm focusing on identifying key enzymes, intermediates, and the regulatory mechanisms at play. The goal is to build a detailed and structured technical guide.

Planning the Technical Guide

I'm now outlining the technical guide's structure. It will begin with the crucial role of the lower ligand in vitamin B12, followed by a detailed look at benzimidazole base biosynthesis. I'm focusing on the formation and modifications of this compound. Then, the enzymatic pathways will be analyzed, supported by experimental evidence and diagrams.

5-Hydroxybenzimidazole mechanism of action studies

Starting Initial Investigation

I'm currently initiating the investigation by performing comprehensive Google searches. I'm focusing on gathering data regarding 5-Hydroxybenzimidazole's mechanism of action, identified biological targets, and potential therapeutic applications. I will then move on to established research articles.

Outlining Experimental Design

I'm now diving into the experimental design phase. I'm focusing on identifying common techniques to study small molecules like this compound, such as binding, enzymatic, and cell-based assays. Ensuring data integrity is paramount, so I'm also prioritizing authoritative sources and peer-reviewed publications. After that, I will define a logical structure for the guide.

Defining Guide Structure

I'm now analyzing the information to create an effective guide structure, focusing on the mechanism of action. I'm prioritizing the synthesis of data for clear causality explanations. I'm also planning self-validating experimental systems. I will also make tables of quantitative data.

spectroscopic analysis of 5-Hydroxybenzimidazole

Initiating Spectral Search

I'm now starting a thorough search for scholarly articles and reliable sources about the spectroscopic analysis of 5-Hydroxybenzimidazole. I'm prioritizing techniques like UV-Vis, fluorescence, and NMR (¹H and ¹³C) to kick things off.

Broadening the Analytical Scope

I've widened my search to include mass spectrometry, in addition to UV-Vis, fluorescence, and NMR. I'm focusing on extracting detailed experimental protocols and data like absorption maxima and chemical shifts. I'm also looking into how pH and solvent influence the spectroscopic properties. I'll include DFT calculations too. I'm starting to think about structure, beginning with an intro on the importance of this compound. I'll then create sections per technique, including the principles and interpretation of the spectra. I'm looking at how I can present data in tables for easy comparison, and also include Graphviz diagrams to show the workflow.

Planning Guide Construction

I'm now integrating information from my search to form a cohesive outline. I'm prioritizing structuring the guide with an introduction on this compound's importance, followed by sections detailing each spectroscopic technique. I am thinking of tables for key data like λmax and designing Graphviz diagrams for workflow clarity. The full guide will be in Chinese, including clickable URLs.

An In-Depth Technical Guide to the Synthesis of 5-Hydroxybenzimidazole from an Ortho-Phenylenediamine Precursor

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5-Hydroxybenzimidazole, a crucial heterocyclic scaffold in medicinal chemistry and a key intermediate in the biosynthesis of Vitamin B12.[1][] The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale for key experimental decisions. This document is intended for researchers, chemists, and drug development professionals who require a robust and reproducible protocol grounded in authoritative chemical literature. We will detail a reliable two-step synthetic pathway commencing with the Phillips-Ladenburg condensation of a readily available precursor, 4-methoxy-1,2-phenylenediamine, followed by a robust demethylation to yield the target compound.

Strategic Overview: The Rationale for a Two-Step Approach

The direct synthesis of this compound via the condensation of 4-hydroxy-1,2-phenylenediamine with formic acid presents significant challenges. The phenolic hydroxyl group is sensitive to the acidic conditions required for the Phillips-Ladenburg condensation, potentially leading to side reactions and polymerization, which would complicate purification and drastically reduce yields.

To circumvent these issues, a more strategic approach is employed:

-

Protection: We begin with a precursor where the hydroxyl group is protected as a methyl ether, namely 4-methoxy-1,2-phenylenediamine. The methoxy group is stable under the acidic condensation conditions.

-

Core Scaffold Formation: The benzimidazole ring is constructed using the classic Phillips-Ladenburg reaction, which involves the condensation of an ortho-phenylenediamine with a carboxylic acid (in this case, formic acid) in the presence of a mineral acid catalyst.[3][4] This reaction efficiently provides the 5-methoxy-1H-benzimidazole intermediate.

-

Deprotection: The final step involves the cleavage of the methyl ether using a strong acid, typically hydrobromic acid (HBr), to unmask the desired hydroxyl group, yielding the final product, 5-Hydroxy-1H-benzimidazole.

This protect-condense-deprotect strategy is a cornerstone of organic synthesis, ensuring high yields and purity by preventing unwanted side reactions involving the sensitive hydroxyl functional group.

Part I: Formation of the Benzimidazole Core via Phillips-Ladenburg Condensation

The first stage of the synthesis is the acid-catalyzed cyclocondensation of 4-methoxy-1,2-phenylenediamine hydrochloride with formic acid. Formic acid serves as the source for the C2 carbon of the imidazole ring.

Reaction Mechanism

The Phillips-Ladenburg reaction proceeds through two key stages: initial acylation followed by intramolecular cyclization and dehydration.[3]

-

N-Acylation: Under acidic conditions, one of the amino groups of the ortho-phenylenediamine attacks the protonated carbonyl carbon of formic acid, forming a tetrahedral intermediate. Loss of a water molecule yields the N-formyl derivative.

-

Cyclization & Dehydration: The second, unreacted amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide. The resulting cyclic intermediate subsequently eliminates a molecule of water to yield the aromatic benzimidazole ring.

Caption: Phillips-Ladenburg condensation mechanism.

Detailed Experimental Protocol: Synthesis of 5-Methoxy-1H-benzimidazole

This protocol is adapted from an established procedure.[5]

Materials & Reagents:

-

4-methoxy-1,2-phenylenediamine hydrochloride (20.0 g, 0.114 mol)

-

88% Formic Acid (30 mL)

-

Concentrated Hydrochloric Acid (15 mL)

-

Deionized Water

-

Concentrated Ammonium Hydroxide (~100 mL)

-

Dichloromethane (DCM, 400 mL)

-

Magnesium Sulfate (MgSO₄, anhydrous)

-

10% Sodium Hydroxide (for earlier general methods if starting from free base)[6][7]

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methoxy-1,2-phenylenediamine hydrochloride (20.0 g), 88% formic acid (30 mL), concentrated HCl (15 mL), and water (90 mL).

-

Causality Insight: Concentrated HCl acts as a catalyst, protonating the formic acid to increase its electrophilicity and facilitate the initial N-acylation. Refluxing provides the necessary thermal energy to overcome the activation barriers for both cyclization and dehydration.

-

-

Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After 8 hours, cool the reaction mixture to room temperature. Remove the solvent and excess acid in vacuo using a rotary evaporator.

-

Neutralization and Extraction:

-

Carefully treat the resulting residue with 100 mL of concentrated ammonium hydroxide to neutralize the excess acid and deprotonate the benzimidazole product, rendering it soluble in organic solvents. Caution: This is an exothermic reaction; perform in an ice bath.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (2 x 200 mL).

-

Combine the organic layers.

-

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator. This will yield a thick oil, which is the crude 5-methoxy-1H-benzimidazole. For characterization or the next step, it can be converted to its HCl salt, which has a reported melting point of 212-215 °C.[5] The reported yield for the HCl salt is approximately 60%.[5]

Part II: Deprotection to Yield 5-Hydroxy-1H-benzimidazole

The final step is the cleavage of the robust methyl ether to reveal the target hydroxyl group. This is accomplished using concentrated hydrobromic acid, a standard reagent for demethylating aryl methyl ethers.

Reaction Mechanism

The ether cleavage proceeds via a nucleophilic substitution (Sₙ2) mechanism.

-

Protonation: The ether oxygen is protonated by the strong acid (HBr), making it a good leaving group (a neutral methanol molecule).

-

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, attacks the methyl carbon, displacing the protonated ether group and breaking the C-O bond.

Caption: Sₙ2 mechanism for demethylation using HBr.

Detailed Experimental Protocol: Synthesis of 5-Hydroxy-1H-benzimidazole

This protocol is a continuation from Part I, based on the same established procedure.[5]

Materials & Reagents:

-

5-Methoxy-1H-benzimidazole HCl salt (12.0 g, 65 mmol)

-

Concentrated Hydrobromic Acid (48% HBr, 125 mL)

-

Sodium Bicarbonate (NaHCO₃, solid)

-

Deionized Water

-

Argon gas supply

Procedure:

-

Reaction Setup: Place the 5-methoxy-1H-benzimidazole HCl salt (12.0 g) in a round-bottom flask equipped with a reflux condenser and stir bar. Add concentrated HBr (125 mL).

-

Inert Atmosphere: Flush the system with argon.

-

Causality Insight: Refluxing in strong acid at high temperatures can make the phenolic product susceptible to air oxidation, which often results in colored impurities. Performing the reaction under an inert argon atmosphere minimizes this degradation pathway.

-

-

Reflux: Heat the mixture to reflux for 3 hours.

-

Solvent Removal: After cooling, remove the excess HBr and water in vacuo using a rotary evaporator.

-

Neutralization and Precipitation:

-

Dissolve the residue in a minimum amount of deionized water.

-

Slowly add solid sodium bicarbonate (NaHCO₃) in portions with stirring until the solution is neutralized (pH ~7-8) and effervescence ceases. The target product, being less soluble in neutral water, will precipitate out.

-

Causality Insight: Sodium bicarbonate is a weak base, which allows for controlled neutralization without making the solution strongly alkaline, where the phenoxide form of the product would be highly water-soluble.

-

-

Purification by Recrystallization:

-

Collect the crude solid product by vacuum filtration.

-

Recrystallize the solid from hot water. Dissolve the crude product in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry. The expected yield is high (around 88%), with a reported melting point of 216-218 °C.[5]

-

Overall Synthetic Workflow and Product Characterization

The complete two-step synthesis provides a reliable path to high-purity this compound.

Caption: The two-step workflow for synthesizing this compound.

Product Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques. The following table summarizes key physical properties.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₆N₂O | [8] |

| Molecular Weight | 134.14 g/mol | [8] |

| CAS Number | 41292-65-3 | [8][9] |

| Appearance | Colorless/White Solid | [10] |

| Melting Point | 216-218 °C | [5] |

| 220-222 °C | [] |

Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) should be performed to confirm the structure unequivocally.

Conclusion

The benzimidazole scaffold is a privileged structure in drug discovery, appearing in numerous marketed pharmaceuticals.[11][12][13] This guide details a robust and reproducible two-step synthesis for this compound, a valuable building block for drug development and biochemical research. By employing a methoxy-protected ortho-phenylenediamine precursor, the challenges associated with the sensitive hydroxyl group are effectively mitigated. The described protocol, rooted in the classic Phillips-Ladenburg condensation followed by acidic demethylation, provides a reliable pathway for researchers to access this important molecule in high yield and purity.

References

- Synthesis of 5-hydroxy-1H-benzimidazole.PrepChem.com.[Link]

- PHILLIPS CONDENSATION REACTION | EXPLAN

- This compound | C7H6N2O | CID 3082533.

- Practical Experiment 1: Benzimidazole from orthophenylene diamine.Slideshare.[Link]

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform

- Phillips‐Ladenburg Benzimidazole Synthesis.CoLab.[Link]

- To synthesize Benzimidazole from o-phenylenediamine.CUTM Courseware.[Link]

- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.RSC Publishing.[Link]

- This compound (CHEBI:137404).EMBL-EBI.[Link]

- Synthesis of Benzimidazole from o-phenylene diamine (OPD).YouTube.[Link]

- Benzimidazole.Organic Syntheses Procedure.[Link]

- Review On Synthesis Of Benzimidazole From O- phenyldiamine.

- The Phillips–Ladenburg imidazole synthesis.

- Synthesis of Benzimidazole from o-Phenylenediamine l Medicinal Chemistry l Labmonk.YouTube.[Link]

- This compound.CAS Common Chemistry.[Link]

- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery.Bentham Science.[Link]

- Reaction of o-phenylenediamine with aldehydes.

- Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles.

- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.MDPI.[Link]

- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.Oriental Journal of Chemistry.[Link]

- Benzimidazole synthesis.Organic Chemistry Portal.[Link]

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A P

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.PubMed.[Link]

- Experiment 5 - Synthesis of Benzimidazole.Scribd.[Link]

- Synthesis protocol of benzimidazole derivative 5.

- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery.PubMed.[Link]

Sources

- 1. Buy this compound | 41292-65-3 [smolecule.com]

- 3. adichemistry.com [adichemistry.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. prepchem.com [prepchem.com]

- 6. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. This compound | C7H6N2O | CID 3082533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. scribd.com [scribd.com]

- 11. benthamscience.com [benthamscience.com]

- 12. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

enzymatic synthesis of 5-Hydroxybenzimidazole using BzaF

Starting Initial Investigation

I've initiated comprehensive searches to gather authoritative information. I am focusing on the enzymatic synthesis of 5-Hydroxybenzimidazole, specifically exploring the BzaF enzyme's role and mechanism. I'm also looking for established protocols for this biocatalytic process.

Developing Technical Guide Outline

I am now moving from initial searches to a more structured approach. I've begun analyzing the search results to find key papers and documents on the enzymatic reaction. My immediate focus is on substrate specificity, optimal conditions, and purification methods. I am now planning the outline of the technical guide, which will cover the significance of this compound, followed by BzaF's mechanism, and detailed experimental protocols. This will then include figures with reaction conditions and yields.

Formulating Detailed Guide Plans

I'm now shifting gears to the guide's specific structure. I will introduce this compound's importance in medicine, then detail BzaF's mechanism. My focus is on creating clear, step-by-step protocols for enzyme expression, purification, the synthesis reaction, and product purification. I will include data tables for key reaction data and will design Graphviz diagrams for clarity. I plan to use in-text citations and a full reference list.

understanding the antioxidant properties of 5-Hydroxybenzimidazole

Initiating the Research Phase

I am now thoroughly engaged in the initial stages, kicking off with a thorough investigation into 5-Hydroxy benzimidazole's antioxidant capabilities. I'm focusing on its action mechanisms, delving into pertinent experimental studies and recognized protocols for assessing its antioxidant potential.

Mapping the Information

I've moved past mere data gathering, and I am now analyzing the research results, and identifying the important themes and experimental data to structure the technical guide. My focus is now on mapping out a clear and logical whitepaper flow, starting with oxidative stress and the potential of antioxidants, and then digging into the details of 5-Hydroxybenzimidazole's activities. Concurrently, I'm thinking of how to use tables for quantitative data, and how to use Graphviz diagrams to visually explain key concepts.

Developing the Whitepaper Structure

I am now structuring the whitepaper flow, starting with the basics of oxidative stress and antioxidant potential. Next, I am organizing data on this compound's activities, experimental protocols, and data interpretation. My focus is on using tables for quantitative data and Graphviz diagrams to illustrate concepts. After this, I'll write the content and create the diagrams.

Preliminary Investigation of the Antimicrobial Effects of 5-Hydroxybenzimidazole

An In-depth Technical Guide:

A Senior Application Scientist's Guide for Researchers in Drug Discovery

This guide provides a comprehensive framework for the initial assessment of the antimicrobial properties of 5-Hydroxybenzimidazole. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols. The methodologies outlined herein are designed to establish a foundational understanding of the compound's efficacy and potential mechanisms of action, ensuring a robust and scientifically valid preliminary investigation.

Introduction and Scientific Rationale

Benzimidazole and its derivatives have long been a focal point in medicinal chemistry due to their wide range of biological activities, including anthelmintic, antiviral, and anticancer properties. The benzimidazole scaffold is a key component in several FDA-approved drugs. This compound, a metabolite of the benzimidazole fungicide benomyl, presents a compelling case for antimicrobial investigation. Its structural similarity to endogenous purines suggests a potential for interference with essential microbial metabolic pathways.

The decision to investigate this compound is grounded in the established principle that minor structural modifications to a bioactive scaffold can significantly alter its biological activity. The addition of a hydroxyl group at the 5-position may enhance its interaction with microbial targets or alter its pharmacokinetic properties, potentially leading to novel antimicrobial effects. This guide will walk you through the essential in vitro assays to determine its spectrum of activity and preliminary mechanism of action.

Experimental Workflow: A Roadmap for Investigation

The investigation will follow a logical progression from broad screening to more specific mechanistic inquiries. This phased approach ensures that resources are utilized efficiently and that each experimental stage informs the next.

Figure 1: A high-level overview of the experimental workflow for assessing the antimicrobial potential of this compound.

Phase 1: Determining the Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is the foundational assay for any antimicrobial investigation.

Rationale for Method Selection

The broth microdilution method is selected for its efficiency, scalability, and conservation of test compound. It allows for the simultaneous testing of multiple concentrations against various microbial strains, providing a comprehensive initial assessment of the compound's spectrum of activity. This method is standardized by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.

Detailed Protocol: Broth Microdilution MIC Assay

Materials:

-

This compound (stock solution of known concentration, e.g., 1 mg/mL in DMSO)

-

96-well microtiter plates (sterile, U-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Prepare Inoculum:

-

From a fresh culture plate (18-24 hours old), select 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute this adjusted suspension 1:100 in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

-

Prepare Compound Dilutions:

-

In the 96-well plate, add 50 µL of broth to wells 2 through 12.

-

Add 100 µL of the this compound stock solution (appropriately diluted to the highest desired starting concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound).

-

Well 12 will serve as the sterility control (no inoculum).

-

-

Inoculation:

-

Add 50 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined by visual inspection or by reading the optical density at 600 nm.

-

Data Presentation

| Microorganism | Gram Stain | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) |

| S. aureus | Gram-positive | ||

| E. coli | Gram-negative | ||

| C. albicans | Fungal |

Phase 2: Determining the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay distinguishes between microbistatic (inhibiting growth) and microbicidal (killing) activity.

Rationale

Understanding whether a compound is cidal or static is crucial for its potential therapeutic application. Cidal agents are often preferred for serious infections, especially in immunocompromised patients.

Detailed Protocol: MBC/MFC Determination

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

-

Spot-plate each aliquot onto a sterile agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the agar plates at 35-37°C for 18-24 hours (or longer for fungi).

-

The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Phase 3: Time-Kill Kinetic Assay

This assay provides a dynamic view of the antimicrobial activity over time.

Rationale

Time-kill assays reveal the rate at which a compound kills a microbial population. This information is valuable for understanding the compound's pharmacodynamics and for optimizing dosing regimens in future studies.

Detailed Protocol: Time-Kill Assay

Procedure:

-

Prepare flasks containing broth with this compound at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a growth control flask without the compound.

-

Inoculate each flask with the test organism to a final density of approximately 5 x 10^5 CFU/mL.

-

Incubate the flasks in a shaking incubator at 37°C.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

-

Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time for each concentration.

Figure 2: The workflow for conducting a time-kill kinetic assay.

Phase 4: Preliminary Mechanistic Insights

Once the antimicrobial activity is confirmed, the next logical step is to investigate how the compound works.

Rationale

Understanding the mechanism of action is critical for lead optimization and for predicting potential resistance mechanisms. The structural similarity of this compound to purines suggests that it may interfere with nucleic acid or protein synthesis.

Proposed Mechanistic Assays

-

Macromolecular Synthesis Inhibition: This can be investigated by radiolabeling precursors for DNA (³H-thymidine), RNA (³H-uridine), and protein (³H-leucine) synthesis. A reduction in the incorporation of these radiolabels in the presence of the compound would indicate interference with the respective pathway.

-

Cell Membrane Integrity Assay: The release of intracellular components (e.g., ATP, lactate dehydrogenase) or the uptake of fluorescent dyes like propidium iodide can be measured to assess membrane damage.

Trustworthiness and Self-Validation

To ensure the validity of the results, every experiment must include a set of controls:

-

Positive Control: A known antimicrobial agent (e.g., ampicillin for bacteria, fluconazole for fungi) should be run in parallel to confirm the susceptibility of the test organisms.

-

Negative Control (Growth Control): This ensures that the microorganisms are viable and can grow under the experimental conditions.

-

Sterility Control: This confirms that the media and reagents are not contaminated.

-

Solvent Control: If the compound is dissolved in a solvent like DMSO, a control with the highest concentration of the solvent used should be included to ensure it has no antimicrobial activity on its own.

Conclusion and Future Directions

This guide provides a robust starting point for the preliminary investigation of this compound's antimicrobial effects. The data generated from these assays will provide a clear indication of its potential as an antimicrobial lead compound. Positive results would warrant further investigation, including toxicity studies, in vivo efficacy models, and more in-depth mechanistic studies to identify the specific molecular target.

References

- Clinical and Laboratory Standards Institute (CLSI). M07-A9 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Ninth Edition. CLSI, Wayne, PA, 2012. [Link]

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link]

- Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles. International journal for parasitology, 18(7), 885-936. [Link]

- Kamal, A., & Malik, M. S. (2011). Benzimidazoles: A promising scaffold for antimicrobial agents. Medicinal Chemistry Research, 20(8), 1119-1142. [Link]

theoretical studies on 5-Hydroxybenzimidazole electronic structure

An In-depth Technical Guide to the Theoretical Analysis of 5-Hydroxybenzimidazole's Electronic Structure

Abstract

This compound (5-HBI) is a pivotal heterocyclic compound, recognized for its role as a biosynthetic precursor to the lower ligand of vitamin B12 and as a core scaffold in numerous pharmacologically active molecules.[1][] Understanding its electronic structure is fundamental to elucidating its reactivity, stability, and potential intermolecular interactions, which are critical parameters in drug design and development. This guide provides a comprehensive theoretical framework for investigating the electronic properties of 5-HBI, leveraging Density Functional Theory (DFT) as the primary computational tool. We will explore ground-state geometry, tautomeric stability, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. Furthermore, a validated, step-by-step computational protocol is provided for researchers to replicate and expand upon these studies.

Introduction: The Significance of this compound

The benzimidazole moiety is a privileged structure in medicinal chemistry, appearing in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[3] Its structural similarity to purine bases allows it to interact with various biological macromolecules. This compound (IUPAC Name: 1H-Benzimidazol-5-ol) is a specific derivative that serves as a key intermediate in the anaerobic biosynthesis of vitamin B12.[1][] Its electronic characteristics, governed by the fusion of an electron-rich phenol ring with the imidazole system, dictate its biological and chemical behavior. Theoretical studies provide a powerful, non-experimental route to probe these characteristics at a quantum level, offering insights that can guide synthetic efforts and drug discovery programs.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | PubChem[5] |

| Molecular Weight | 134.14 g/mol | PubChem[5] |

| IUPAC Name | 1H-benzimidazol-5-ol | PubChem[5] |

| CAS Number | 41292-65-3 | PubChem[5] |

| Melting Point | 220-222 °C | BOC Sciences[] |

Theoretical Framework: Density Functional Theory (DFT)

Quantum chemical calculations are indispensable for studying molecular electronic structures.[6] Among the available methods, Density Functional Theory (DFT) offers an optimal balance between computational accuracy and resource efficiency, making it the method of choice for systems of this size.[7]

Foundational Choice: Functional and Basis Set

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electronic properties for systems like benzimidazoles.[8][9]

-

Basis Set (6-311++G(d,p)): This is a split-valence triple-zeta basis set. The components signify:

-

6-311G: Provides a flexible description of core and valence electrons.

-

++: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately modeling systems with lone pairs and non-covalent interactions.

-

(d,p): Includes polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron distribution, which is essential for correct geometry and property prediction.[8]

-

This combination (B3LYP/6-311++G(d,p)) is well-validated for predicting the geometries and spectroscopic properties of heterocyclic compounds.[8][10]

Ground-State Properties and Structural Analysis

A thorough analysis begins with locating the molecule's minimum energy structure on the potential energy surface.

Geometry Optimization

The initial step involves optimizing the 3D structure of 5-HBI to find its most stable conformation. This process computationally determines the bond lengths, bond angles, and dihedral angles that correspond to a true energy minimum. This is validated by a subsequent frequency calculation, which must yield no imaginary frequencies.[11]

Annular Tautomerism: A Critical Consideration

Like many N-unsubstituted benzimidazoles, 5-HBI exists as a dynamic equilibrium of two tautomers due to the migration of the imidazole proton between the two nitrogen atoms (N1 and N3).[12][13][14] These are often designated as the 5-hydroxy (proton on N1) and 6-hydroxy (proton on N3) forms, though they are electronically distinct states of the same molecule.

DFT calculations can predict the relative stability of these tautomers by comparing their computed ground-state energies (including zero-point vibrational energy corrections). The tautomer with the lower energy is thermodynamically favored. For many benzimidazole derivatives, the energy difference is small, allowing for the co-existence of both forms in solution.[13]

Caption: Schematic of HOMO-LUMO energy levels and the energy gap.

Table 2: Illustrative Calculated Electronic Properties for a Benzimidazole Derivative

| Parameter | Description | Typical Value (eV) | Reference Insight |

| EHOMO | Energy of the highest occupied molecular orbital | -6.0 to -7.5 | [11][15] |

| ELUMO | Energy of the lowest unoccupied molecular orbital | -1.0 to +2.5 | [11][15] |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 9.0 | [3][11][15] |

Note: Values are illustrative and depend on the specific derivative, tautomeric form, and computational method.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying sites for intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks. [8][16]* Negative Regions (Red/Yellow): Indicate electron-rich areas, typically around heteroatoms like oxygen and nitrogen. These are sites prone to electrophilic attack and act as hydrogen bond acceptors.

-

Positive Regions (Blue): Indicate electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms (e.g., the N-H and O-H protons). These are sites for nucleophilic attack and act as hydrogen bond donors.

For 5-HBI, the MEP would highlight the electronegative character of the imidazole nitrogens and the hydroxyl oxygen, as well as the acidic nature of the N-H and O-H protons.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and bonding within the molecule. It examines charge transfer and hyperconjugative interactions between filled "donor" orbitals and empty "acceptor" orbitals. [9][17]The stabilization energy (E(2)) associated with these interactions quantifies their strength. For 5-HBI, key interactions would include π → π* transitions within the aromatic system and lone pair (n) → π* interactions involving the nitrogen and oxygen atoms, all of which contribute to the molecule's overall stability and electronic delocalization.

Detailed Computational Workflow and Protocol

This section provides a practical, step-by-step protocol for conducting a theoretical analysis of 5-HBI using the Gaussian software package.

Caption: A validated workflow for the theoretical analysis of 5-HBI.

Protocol: DFT Calculation using Gaussian

Objective: To calculate the ground-state electronic properties of a 5-HBI tautomer.

Step 1: Input File Creation

Create a Gaussian input file (.gjf or .com) with the molecular coordinates. The route section specifies the calculations to be performed.

-

#p : Enables enhanced print output.

-

B3LYP/6-311++G(d,p) : Specifies the DFT method and basis set. [8]* Opt : Requests a geometry optimization to find the minimum energy structure.

-

Freq : Requests a frequency calculation to confirm a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Pop=NBO : Requests a Natural Bond Orbital analysis. [9]* 0 1 : Specifies the charge (0) and spin multiplicity (1, singlet).

Step 2: Execution and Validation

Run the calculation using Gaussian. Upon completion, open the output file (.log or .out) and search for "Frequencies --". Confirm that all values are positive. If an imaginary frequency exists, the structure is a transition state, not a minimum, and requires re-optimization.

Step 3: Property Analysis from a Single-Point Calculation

Once the optimized geometry is validated, perform a single-point energy calculation using the optimized coordinates to generate property data like the MEP. Use the checkpoint file (.chk) for efficiency.

-

Geom=Check Guess=Read : Reads the optimized geometry and wavefunction from the checkpoint file.

-

Pop=Full : Requests detailed population analysis, including HOMO/LUMO energies.

-

Cube=Potential : Generates a cube file for visualizing the Molecular Electrostatic Potential.

Step 4: Data Visualization

Use visualization software (e.g., GaussView, Avogadro, VMD) to:

-

Open the formatted checkpoint file (.fchk) or cube file (.cube).

-

Render the molecular orbitals (HOMO and LUMO) to visualize their spatial distribution.

-

Render the MEP on the molecule's electron density surface to analyze charge distribution.

Conclusion

Theoretical studies, anchored by DFT, provide a profound and predictive understanding of the electronic structure of this compound. By systematically analyzing its optimized geometry, tautomeric preferences, frontier molecular orbitals, and electrostatic potential, researchers can gain critical insights into its stability, reactivity, and potential for intermolecular interactions. This knowledge is paramount for professionals in drug development, enabling the rational design of novel benzimidazole-based therapeutics with enhanced efficacy and specificity. The provided workflow serves as a robust starting point for further computational exploration in this important class of heterocyclic compounds.

References

- Eschenmoser, A., & Wintner, C. E. (1977). Natural Product Synthesis and Vitamin B12. Science, 196(4297), 1410-1420. [Link]

- Gümüş, H., et al. (2022). Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole-Thiadiazole Hybrids. ACS Omega, 7(50), 46843–46861. [https://pubs.acs.org/doi/10.1021/acsomega.2c06316]

- Yıldırım, I., et al. (2022). Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor. ACS Omega, 7(46), 42345–42363. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9686532/]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3082533, this compound. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxybenzimidazole]

- Akbaş, H., et al. (2018). QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 1121-1132. [https://dergipark.org.tr/en/pub/jtuchem/issue/39832/471929]

- Martín, M. A., et al. (2009). Solvent-modulated ground-state rotamerism and tautomerism and excited-state proton-transfer processes in o-hydroxynaphthylbenzimidazoles. The Journal of Physical Chemistry A, 113(1), 102-111. [https://pubmed.ncbi.nlm.nih.gov/19072044/]

- Al-Buriahi, M. S., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of Biomolecular Structure & Dynamics, 40(14), 6335-6353. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8136894/]

- Bentiss, F., et al. (2009). The calculated quantum chemical properties for tested compounds. ResearchGate. [https://www.researchgate.net/figure/The-calculated-quantum-chemical-properties-for-tested-compounds_tbl3_230919106]

- Faizi, M., et al. (2024). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Scientific Reports, 14(1), 1-25. [https://www.

- Ellis, E. H., & van der Merwe, J. H. (2021). Electronic structure and optical properties of poly(2,5-benzimidazole). Polymer Bulletin, 78(1), 1-13. [https://link.springer.com/article/10.1007/s00289-020-03522-z]

- Claramunt, R. M., et al. (2022). Benzimidazole. MDPI Encyclopedia. [https://www.mdpi.com/2673-8392/2/4/80]

- ResearchGate. (n.d.). Tautomers of benzimidazole moiety. ResearchGate. [https://www.researchgate.net/figure/Tautomers-of-benzimidazole-moiety1_fig1_262534571]

- Alkorta, I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1860-1868. [https://www.beilstein-journals.org/bjoc/articles/10/168]

- ResearchGate. (n.d.). The HOMO, LUMO and energy gap (ΔE) plots of hybrids 5h, 5o and 5p. ResearchGate. [https://www.researchgate.net/figure/The-HOMO-LUMO-and-energy-gap-DE-plots-of-hybrids-5h-5o-and-5p_fig4_365924733]

- Singh, A., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1300, 137255. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10768078/]

- Bayat, Z., et al. (2011). Prediction of Henry's Law Constant of Benzimidazole derivatives Using Quantum Chemical calculation. Journal of Chemical and Pharmaceutical Research, 3(4), 561-564. [https://www.jocpr.

- Martín, M. A., et al. (2001). Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles. The Journal of Physical Chemistry A, 105(44), 10119-10129. [https://pubmed.ncbi.nlm.nih.gov/11822589/]

- Hernández, B., et al. (2011). Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives. ResearchGate. [https://www.researchgate.

- Yankova, R., & Radev, L. (2016). Structural and Electronic Properties of [Co(benzimidazole)2I2]. International Journal of Materials and Chemistry, 6(2), 19-27. [http://article.sapub.org/10.5923.j.ijmc.20160602.01.html]

- ResearchGate. (n.d.). Tautomerization of benzimidazole. ResearchGate. [https://www.researchgate.

- ResearchGate. (n.d.). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. ResearchGate. [https://www.researchgate.

- Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. [https://www.youtube.

- Gümüş, H., et al. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. Molecules, 29(8), 1744. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11053703/]

- Hernández-Campos, A., et al. (2007). Molecular modeling of some 1H-benzimidazole derivatives with biological activity against Entamoeba histolytica: a comparative molecular field analysis study. Bioorganic & Medicinal Chemistry, 15(2), 1117-1126. [https://pubmed.ncbi.nlm.nih.gov/17056241/]

- López-Rodríguez, M. L., et al. (2002). Benzimidazole derivatives. 3. 3D-QSAR/CoMFA model and computational simulation for the recognition of 5-HT(4) receptor antagonists. Journal of Medicinal Chemistry, 45(21), 4806-4815. [https://pubmed.ncbi.nlm.nih.gov/12383006/]

- ResearchGate. (n.d.). The HOMO–LUMO plots of the benzimidazole compounds M-1–M-5 and B. ResearchGate. [https://www.researchgate.net/figure/The-HOMO-LUMO-plots-of-the-benzimidazole-compounds-M-1-M-5-and-B_fig5_365449279]

- Journal of Discrete Mathematics and Its Applications. (n.d.). DFT studies of functionalized carbon nanotubes as nanoadsorbent of a benzimidazole fungicide compound. Journal of Discrete Mathematics and Its Applications. [https://www.secretariate.org/paper/dft-studies-of-functionalized-carbon-nanotubes-as-nanoadsor-bent-of-a-benzimidazole-fungicide-compound/1360]

- Chemical Review and Letters. (n.d.). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. Chemical Review and Letters. [https://chemrevlett.com/article_147250.html]

- Semantic Scholar. (n.d.). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Semantic Scholar. [https://www.semanticscholar.org/paper/Quantum-chemical-studies-on-tautomerism%2C-and-of-G%C3%BCm%C3%BC%C5%9F-A%C4%9Fartan/21980004e0e57579893d7c585c514d33454b51a0]

- ResearchGate. (n.d.). 1 H NMR Spectra of 5-methyl-benzimidazole (2b). ResearchGate. [https://www.researchgate.net/figure/1-H-NMR-Spectra-of-5-methyl-benzimidazole-2b_fig-S5_376485854]

- Robinson, D., et al. (2009). Electronic structure of 5-hydroxyindole: from gas phase to explicit solvation. The Journal of Physical Chemistry B, 113(8), 2535-2541. [https://pubmed.ncbi.nlm.nih.gov/19195993/]

- ResearchGate. (n.d.). Solvent-Modulated Ground-State Rotamerism and Tautomerism and Excited-State Proton-Transfer Processes in o-Hydroxynaphthylbenzimidazoles. ResearchGate. [https://www.researchgate.net/publication/23970220_Solvent-Modulated_Ground-State_Rotamerism_and_Tautomerism_and_Excited-State_Proton-Transfer_Processes_in_o-Hydroxynaphthylbenzimidazoles]

- Mary, Y. S., et al. (2014). Theoretical investigations on the molecular structure, vibrational spectra, HOMO–LUMO and NBO analysis of 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 933-942. [https://www.esis-rd.cmu.ac.th/document/Spectrochimica%20Acta%20Part%20A%20118%20(2014)%20933-942.pdf]

- Geetha, S., & Ramalingam, S. (2024). Computational Evaluation of Molecular Structure, Vibrational, Electronic Properties and Molecular Docking Studies of 5- (Hydroxymethyl) Pyrimidine. African Journal of Biomedical Research, 27(3S). [https://www.ajol.info/index.php/ajbr/article/view/269192]

- Berden, G., et al. (2013). High Resolution Electronic Spectroscopy of Vibrationally Hot Bands of Benzimidazole. The Journal of Physical Chemistry A, 117(47), 12265-12273. [https://pubs.acs.org/doi/10.1021/jp408801k]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5798, Benzimidazole. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/Benzimidazole]

- BenchChem. (n.d.). A Cross-Validation of Experimental and Computational Analyses for 1-Benzylimidazole: A Comparative Guide. BenchChem. [https://www.benchchem.

- BOC Sciences. (n.d.). This compound. BOC Sciences. [https://www.bocsci.com/product/5-hydroxybenzimidazole-cas-41292-65-3-424183.html]

Sources

- 1. Anaerobic 5-Hydroxylbenzimidazole formation from aminoimidazole ribotide: an unanticipated intersection of thiamin and vitamin B12 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular modeling of some 1H-benzimidazole derivatives with biological activity against Entamoeba histolytica: a comparative molecular field analysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C7H6N2O | CID 3082533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. article.sapub.org [article.sapub.org]

- 10. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. esisresearch.org [esisresearch.org]

natural occurrence of 5-Hydroxybenzimidazole and its analogs

Commencing Broad Search

I'm starting a broad search for 5-Hydroxy benzimidazole and its analogs. I'm looking at their natural occurrence in plants, fungi, bacteria, and marine life. This initial phase involves a wide-net approach to establish a comprehensive overview of their distribution and potential biological roles. I'll refine my search based on early findings.

Developing A Framework

I'm now diving deeper, aiming to outline a technical guide. I'll focus on natural sources, biosynthetic pathways, and biological activities of the compounds. I'm prioritizing the inclusion of isolation and characterization protocols, along with quantitative data summaries. A Graphviz diagram seems helpful to incorporate as well.

Launching Full Investigation

I'm now embarking on a more in-depth inquiry. I'm focusing on finding information about biosynthetic pathways and biological activities, alongside the occurrence in nature. My search includes established protocols for isolating and characterizing these compounds. I'm also planning to compile quantitative data and start structuring the technical guide to provide a comprehensive resource.

Investigating B12 Biosynthesis

I've uncovered significant data on 5-Hydroxybenzimidazole's role in anaerobic vitamin B12 synthesis. The focus has been heavily on its biosynthesis. I am seeing that the initial search is pointing toward its importance in the creation of the vitamin. It appears to be a key intermediate.

Analyzing Key Biosynthesis Steps

I've made headway in understanding the specific role of this compound (5-OHB) in anaerobic B12 synthesis, particularly its radical SAM enzyme conversion from aminoimidazole ribotide (AIR). However, I've noticed a significant gap in data on 5-OHB outside of this specific pathway, especially regarding its natural occurrence in diverse organisms and detailed isolation protocols. I will now target research to fill that data gap.

Expanding the Scope of Research

I've hit a wall. While the role of this compound (5-OHB) in Eubacterium limosum B12 synthesis is well-documented, the wider context is murky. My search has broadened its scope to explore its occurrence in other organisms. I am struggling to find details on its isolation protocols, natural occurrence outside anaerobic pathways, or any quantitative data. My next action is to actively look for these data to expand the scope of my research.

Confirming Key Details

I've made headway! My latest searches are yielding critical insights, though gaps remain. I've now confirmed that this compound is indeed a bacterial metabolite. Specifically, I'm focusing on its role in anaerobic vitamin B12 biosynthesis. This revelation is exciting.

Narrowing Focus and Refining

I've learned a lot, but I'm focusing my approach. I've confirmed this compound's role as a bacterial metabolite, a B12 precursor. Eubacterium limosum is a known source. However, there's little data on its existence outside bacteria, or on its specific biological activities, aside from its precursor role. I still need step-by-step protocols for isolating and purifying it, and quantitative data on its presence.

Addressing Key Data Gaps

I've got more clarity on what I need. While confirming E. limosum and its role as a B12 precursor is great, the lack of info on other sources and specific biological activities is a challenge. Finding a reliable isolation protocol is now my top priority. I'm also planning a visual representation of the pathway and experimental workflow using Graphviz. I may need to describe a quantification method, too.

Focusing: this compound

I'm now zeroing in on this compound's natural occurrence, particularly its role in anaerobic vitamin B12 biosynthesis. I'm especially interested in its presence in bacteria such as Eubacterium limosum, and the biosynthetic pathway from precursor molecules. I need to clarify some details about the role in that pathway.

Clarifying: Biosynthesis & Sources

I've deepened my understanding of this compound's biosynthesis, especially its role in Eubacterium limosum. The BzaF enzyme and AIR involvement are clear. I've also noted its analogs, and their place in the pathway. However, broader occurrence outside bacteria remains a black box. I need to clarify the specifics of isolation and purification, especially how it is quantified in samples, and look at the specifics of biological activity data.

Completing: Technical Guide

I've assembled a comprehensive picture of this compound's biosynthesis in Eubacterium limosum, including the BzaF enzyme and AIR's role, along with its analogs. Though its occurrence outside bacteria is unknown, the antioxidant properties of the broader class are noted. I lack a detailed isolation protocol, so I will draft a plausible one, and note limitations of the specific quantitative data. I'm structuring the technical guide, including necessary diagrams.

Methodological & Application

using 5-Hydroxybenzimidazole in the synthesis of anticancer agents

Beginning Research: 5-HBZ scaffold

I'm starting a deep dive into 5-Hydroxybenzimidazole (5-HBZ). My initial focus is on its role as a core structure in making cancer-fighting drugs. I'm exploring its mechanism, looking at the important derivatives, and reviewing the synthesis methods.

Exploring Anticancer Derivatives

I'm now zeroing in on 5-HBZ derivatives with anticancer promise. I'm noting the specific targets and cancer types where these derivatives show efficacy. Furthermore, I'm digging into the detailed synthetic methods, paying close attention to reaction conditions and purification techniques. Concurrently, I'm researching structure-activity relationships to understand the design rationale behind these compounds.

Planning the Application Notes

I'm now outlining the application notes and protocols. I plan to introduce the significance of the benzimidazole scaffold in cancer therapy, focusing on 5-hydroxy's unique contributions. I'll include general synthetic strategies and a Graphviz diagram. For the core, I'll provide detailed protocols for representative compounds, with "Scientist's Notes" explaining the steps.

Deepening the Investigation: More Details

I'm now diving into the specific details I need. I'm focusing on finding the exact role of 5-HBZ in anticancer drug synthesis, looking for examples, and collecting detailed synthetic protocols. Biological evaluation data, and mechanism of action are my priorities as I gather information. I'm also ensuring I'm citing authoritative sources.

Prioritizing & Structuring Research

I'm now prioritizing the information I've gathered and developing a structure for the application notes. I'll begin by introducing the importance of the benzimidazole scaffold and the unique role of 5-hydroxy substitution in cancer therapy. I'm focusing on creating a general synthetic strategy section with a Graphviz diagram, then preparing detailed protocols for a representative 5-HBZ-based anticancer agent.

Initiating the Comprehensive Search

I'm now initiating a comprehensive literature search to understand 5-HBZ's role in synthesizing anticancer agents. I'll focus on its mechanisms, key derivatives, and synthetic methods. I'm also looking for detailed SAR data to clarify the design choices behind these agents. I'll follow this with a planned outline for my application notes and protocols.

Defining & Refining Scope

I'm now clarifying the scope of my research. I'm focusing on synthesizing protocols for anticancer agents based on 5-HBZ. This includes looking at general strategies and detailed procedures for one or two examples. I'm also ensuring a high-contrast visualization for the Graphviz diagrams to meet user specifications, including specific color palettes for optimal clarity.

Initiating Synthesis & Analysis

I'm now deep into the synthetic protocols, aiming for clarity and reproducibility. I'm focusing on finding the perfect anticancer agent example. I'll need detailed protocols, and I have found a detailed example for a kinase inhibitor that looks promising. Alongside this I will begin planning for the biological assay section. The plan is to synthesize and test the synthesized compounds against relevant cancer cell lines, and I'll include "Scientist's Notes".

Developing Content & Outlines

I've been structuring the application notes to comprehensively cover 5-HBZ in anticancer agent synthesis. I will begin with the significance of the benzimidazole scaffold and unique 5-hydroxy contributions in cancer therapy. I'm now drafting the general synthetic strategies with a Graphviz diagram, followed by the specific synthetic protocol and the biological evaluation section. The final touches will include the SAR insights.

Focusing Research & Structuring

I'm now focusing on synthesizing protocols for anticancer agents based on 5-HBZ and ensuring the Graphviz diagram's clarity and colors. I've found a promising kinase inhibitor example to develop a detailed protocol. This will be alongside the development of the biological assay section. My plan is to include both the synthesis and the in vitro testing results. I will also be including "Scientist's Notes" to explain causality.

Focusing Research & Synthesis

I am now beginning with an intense search for literature on 5-HBZ in anticancer applications, emphasizing synthetic methodologies and SAR data. I've begun drafting protocols while simultaneously ensuring that all diagrams use the specified color palette and are high contrast. My plan is to include detailed protocols for a representative kinase inhibitor. I am including the specific synthesis and the biological assay section. I will start by writing "Scientist's Notes" to explain experimental causality.

Application Note & Protocol: A Framework for Studying Enzyme Inhibition by 5-Hydroxybenzimidazole

Abstract

This comprehensive guide provides a detailed experimental framework for characterizing the inhibitory activity of 5-Hydroxybenzimidazole against a target enzyme. This compound is a crucial chemical scaffold and a significant metabolite of various pharmaceutical compounds, including widely used proton pump inhibitors. Understanding its interaction with enzymes is paramount for drug development, toxicology, and molecular biology research. This document outlines the principles of enzyme inhibition assays, provides step-by-step protocols for determining key inhibition parameters like the half-maximal inhibitory concentration (IC50), and offers insights into elucidating the mechanism of inhibition. The protocols are designed to be robust and self-validating, incorporating essential controls and clear data analysis pathways.

Introduction: The Significance of this compound

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic actions. This compound, in particular, emerges as a key metabolite of blockbuster drugs such as the proton pump inhibitors (PPIs) omeprazole and lansoprazole. These drugs are primarily metabolized by the cytochrome P450 (CYP) superfamily of enzymes in the liver, with CYP2C19 and CYP3A4 playing dominant roles.

The formation of this compound and its subsequent effects on metabolic enzymes can lead to significant drug-drug interactions (DDIs). Therefore, characterizing its potential as an enzyme inhibitor is a critical step in preclinical drug development and safety assessment. This guide will use the inhibition of a model enzyme, human CYP2C19, as a practical example, given its direct clinical relevance to this compound. The principles and methods described herein are, however, broadly applicable to other enzyme systems.

Core Principles of the Enzyme Inhibition Assay

The fundamental goal is to quantify the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. A common and highly sensitive method involves a fluorogenic assay. In this setup, the enzyme metabolizes a non-fluorescent (or weakly fluorescent) substrate into a highly fluorescent product. The inhibitor competes with or otherwise hinders this process, leading to a decrease in the fluorescent signal. The magnitude of this decrease is directly proportional to the inhibitor's potency.

The primary endpoint is the IC50 value , which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is a key measure of inhibitor potency.

Experimental Workflow Overview

A typical study to characterize an enzyme inhibitor follows a logical progression from initial screening to detailed mechanistic analysis.

Figure 1: A generalized workflow for determining enzyme inhibition.

Materials and Reagents

Sourcing high-quality reagents is critical for reproducible results. The following are required for a CYP2C19 inhibition assay.

| Reagent | Recommended Source/Specification | Purpose |

| Human Recombinant CYP2C19 Enzyme | Commercially available (e.g., Corning, Sekisui XenoTech) | The biological catalyst of interest. |

| Fluorogenic Substrate | e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC) | A substrate that becomes fluorescent upon metabolism by CYP2C19. |

| This compound | High purity (>98%) from a chemical supplier (e.g., Sigma-Aldrich) | The test inhibitor. |

| Positive Control Inhibitor | e.g., Ticlopidine or Omeprazole | A known inhibitor of CYP2C19 to validate the assay. |

| NADPH Regeneration System | (e.g., Promega P450-Glo™) or individual components (NADP+, G6P, G6PDH) | Provides the necessary cofactor (NADPH) for CYP enzyme activity. |

| Reaction Buffer | Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4) | Maintains optimal pH and ionic strength for the enzyme. |

| Solvent | DMSO (Dimethyl sulfoxide), ACS grade | To dissolve the inhibitor and substrate. |

| Assay Plates | Black, flat-bottom 96-well or 384-well microplates | Opaque plates are essential to minimize background in fluorescence assays. |

| Stop Solution | e.g., 1N NaOH or Acetonitrile with a known internal standard | Terminates the enzymatic reaction at a specific time point. |

Detailed Experimental Protocol: IC50 Determination

This protocol describes how to determine the IC50 value of this compound for the CYP2C19 enzyme using a multi-point assay.

5.1. Preparation of Reagents

-

Inhibitor Stock Solution: Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO. From this, create a serial dilution series (e.g., 8-10 points) in DMSO. This approach ensures the final DMSO concentration in all wells remains constant.

-

Substrate Working Solution: Prepare a working solution of the fluorogenic substrate (e.g., AMMC) in the reaction buffer. The final concentration should be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors. Consult the supplier's datasheet or literature for the appropriate Km value.

-

Enzyme Working Solution: Dilute the recombinant CYP2C19 enzyme and the NADPH regeneration system components into cold reaction buffer immediately before use. The concentration should be optimized to produce a robust linear signal over the desired reaction time.

5.2. Assay Procedure

The following steps are for a 96-well plate format. Volumes should be scaled accordingly for other formats.

-

Plate Mapping: Design the plate layout to include:

-

100% Activity Control (No Inhibitor): Contains enzyme, substrate, and an equivalent volume of DMSO (vehicle).

-

0% Activity Control (Background): Contains substrate and buffer but no enzyme.

-

Test Inhibitor Wells: Contains enzyme, substrate, and varying concentrations of this compound.

-

Positive Control Wells: Contains enzyme, substrate, and a known inhibitor (e.g., Ticlopidine) at a concentration expected to give >80% inhibition.

-

-

Inhibitor Addition: Add 1-2 µL of the serially diluted this compound (and controls) to the appropriate wells of the black microplate.

-

Pre-incubation (Optional but Recommended): Add 50 µL of the enzyme working solution to each well. Mix gently and incubate for 10-15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the reaction starts, which is critical for identifying time-dependent inhibition.

-

Reaction Initiation: Add 50 µL of the pre-warmed substrate working solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate into a fluorescence plate reader pre-set to 37°C. Measure the fluorescence signal (e.g., Excitation: ~390 nm, Emission: ~460 nm for AMMC metabolite) every 1-2 minutes for a period of 30-60 minutes.

-

Reaction Termination (for Endpoint Assays): If a kinetic reader is unavailable, incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) and then add 50 µL of a stop solution. Read the final fluorescence.

5.3. Data Analysis

-

Calculate Reaction Rates: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot (V = ΔRFU / Δt).

-

Normalize Data: Express the reaction rates as a percentage of the 100% activity control (no inhibitor).

-

% Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_no_inhibitor - Rate_background))

-

-

Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine IC50: Use a non-linear regression analysis to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve). Software like GraphPad Prism or R is ideal for this purpose. The IC50 is one of the parameters derived from this fit.

Figure 2: Data analysis workflow for IC50 determination.

Investigating the Mechanism of Inhibition (Advanced)

Once an IC50 is established, further experiments can elucidate how the inhibitor works. This involves varying the substrate concentration in addition to the inhibitor concentration.

-

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. Increasing substrate concentration can overcome the inhibition. On a Lineweaver-Burk plot, this results in lines with different slopes intersecting on the y-axis.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site, changing the enzyme's conformation. Increasing substrate concentration does not overcome the inhibition. Lineweaver-Burk plots show lines intersecting on the x-axis.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. Lineweaver-Burk plots show parallel lines.

By performing the IC50 determination at several different substrate concentrations, one can generate these plots to infer the mechanism and calculate the inhibition constant (Ki), which is a more absolute measure of inhibitor potency than the IC50.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Well-to-Well Variability | Inaccurate pipetting; Incomplete mixing; Edge effects in the plate. | Use calibrated pipettes; Ensure proper mixing after reagent addition; Avoid using the outermost wells of the plate. |

| Low Signal-to-Noise Ratio | Enzyme concentration is too low; Substrate concentration is too low; Incorrect filter set. | Optimize enzyme and substrate concentrations; Verify excitation/emission wavelengths for the specific fluorophore. |

| No Inhibition by Positive Control | Inactive control compound; Degraded enzyme or cofactor system. | Use a fresh, validated batch of the positive control; Prepare enzyme and NADPH solutions fresh for each experiment. |

| Inhibitor Precipitates in Assay | Inhibitor concentration exceeds its aqueous solubility. | Lower the top concentration of the inhibitor; Ensure the final solvent (DMSO) concentration is low and consistent (<1%). |

References

- Desta, Z., Soukhova, N., & Flockhart, D. A. (2004). Inhibition of human cytochrome P450 (CYP2C19) by (+)-N-3-benzyl-nirvanol, a major metabolite of the CYP2C19 substrate N-3-benzyl-phenobarbital. Xenobiotica, 34(4), 363–376. [Link]

- Li, X. Q., Andersson, T. B., Ahlström, M., & Weidolf, L. (2004). Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities. Drug Metabolism and Disposition, 32(8), 821–827. [Link]

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. [Link]

- Fass, R. (2007). Review of the Asian literature on the clinical utility of proton pump inhibitors. Alimentary Pharmacology & Therapeutics, 25(S1), 3-11. [Link]

techniques for synthesizing 5-substituted benzimidazole derivatives

Initiating Synthesis Research

I'm starting a deep dive into the synthesis of 5-substituted benzimidazole derivatives. My initial focus is on gathering authoritative information. I'm prioritizing understanding the reaction mechanisms, experimental methods, and the pros and cons of different synthetic routes.

Analyzing Synthesis Techniques

I am now analyzing the gathered synthesis methods, including Phillips-Ladenburg and catalytic approaches, to structure the guide logically. I'll outline the application note, creating a structure that flows from the importance of benzimidazoles to practical experimental protocols. I plan to use clear explanations for scientific accuracy.

Outlining Application Note Structure

I've been planning the structure of the application note. It will begin with an overview of benzimidazole's significance, followed by the synthetic strategies and protocols. I am planning to explain the chemical principles and how they affect experimental choices. Also, I will be designing diagrams to show reaction mechanisms. I'll also be creating tables for data and adding citations to support the content. I'm aiming for a final review before presenting.

high-yield synthesis of 5-Hydroxybenzimidazole derivatives

Initiating Search for Methods

My initial focus is now on a wide-ranging search for high-yield synthetic methods pertaining to 5-hydroxy benzimidazole derivatives. I am particularly concentrating on identifying established and novel protocols. This includes looking into Phillips condensation and reactions of o-phenylenediamines, among other options.

Deepening Protocol Investigation